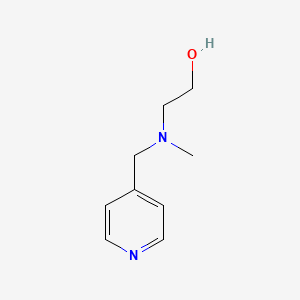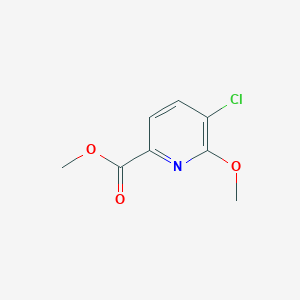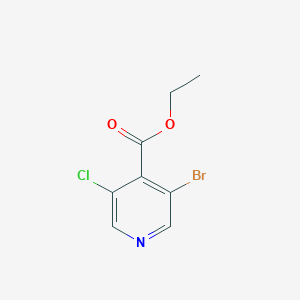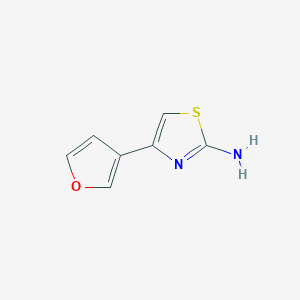
2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol
Übersicht
Beschreibung
2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol, also known as MPMAE, is a chemical compound that has been widely studied for its potential use in scientific research. MPMAE is a derivative of pyridine, which is a common building block for many pharmaceuticals and other chemicals.
Wissenschaftliche Forschungsanwendungen
Complexation and Coordination Chemistry
A study by Keypour et al. (2015) focuses on synthesizing unsymmetrical N-capped tripodal amines, including compounds similar to 2-(Methyl-pyridin-4-ylmethyl-amino)-ethanol. These amines were used to form Cu(II) complexes in various structures, demonstrating the role of such compounds in coordination chemistry and complexation studies (Keypour et al., 2015).
Protecting Groups in Polymer Chemistry
Elladiou and Patrickios (2012) reported that 2-(Pyridin-2-yl)ethanol, a related compound, acts as an effective protecting group for methacrylic acid. It can be selectively removed from polymers either chemically under alkaline conditions or thermally, illustrating the potential application of similar compounds in polymer chemistry (Elladiou & Patrickios, 2012).
Chemosensors and Metal Ion Detection
Patil et al. (2017) synthesized vitamin K3 derivatives, including compounds structurally similar to this compound, for chemosensor applications. These derivatives demonstrated selective binding abilities for metal ions like Ni(II) and Cu(II), indicating the use of such compounds in metal ion detection and sensor technology (Patil et al., 2017).
Applications in Crystallography and Molecular Docking Studies
Mardani et al. (2019) conducted a reaction involving a similar compound and its complexation with Cu(II) and Cd(II). The study included crystallography and molecular docking, suggesting applications in these areas for compounds like this compound (Mardani et al., 2019).
Eigenschaften
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)8-9-2-4-10-5-3-9/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQJZPZRWNLSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide](/img/structure/B3222764.png)
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3222776.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3222787.png)
![3-Methylidenebicyclo[3.2.1]octan-8-one](/img/structure/B3222793.png)
